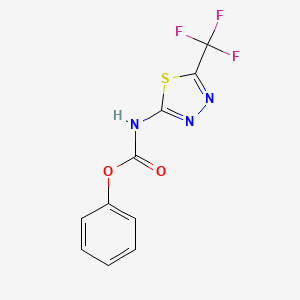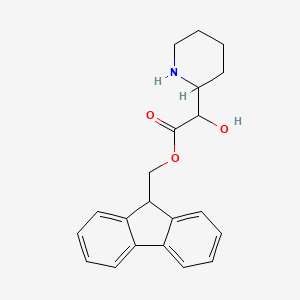
(9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMOC-2-PIPERIDYLMETHANOL, also known as 1-Fmoc-2-(hydroxymethyl)piperidine, is a chemical compound with the molecular formula C21H23NO3 and a molar mass of 337.41 g/mol . It is a white or off-white crystalline solid with high melting point and thermal stability. This compound is soluble in some organic solvents, such as dimethyl sulfoxide and difluorotoluene, but insoluble in water . FMOC-2-PIPERIDYLMETHANOL is primarily used as a protecting group in organic synthesis, particularly in the synthesis of peptides and drugs .
Métodos De Preparación
FMOC-2-PIPERIDYLMETHANOL can be synthesized by reacting 2-hydroxymethylpiperidine with 1-fluoro-2-methoxydiphenylketone . The reaction is typically carried out in an organic solvent and requires appropriate temperature and reaction time . The industrial production methods for this compound involve similar synthetic routes, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
FMOC-2-PIPERIDYLMETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize FMOC-2-PIPERIDYLMETHANOL.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
FMOC-2-PIPERIDYLMETHANOL has a wide range of scientific research applications, including:
Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of FMOC-2-PIPERIDYLMETHANOL involves its role as a protecting group in organic synthesis. The compound protects the piperidine amine group from other reactants in chemical reactions. The protecting group can be removed under appropriate conditions to reactivate the piperidine amine group . This process is crucial in the synthesis of peptides and other complex organic molecules.
Comparación Con Compuestos Similares
FMOC-2-PIPERIDYLMETHANOL can be compared with other similar compounds, such as:
1-Fmoc-2-(hydroxymethyl)piperidine: This compound is structurally similar and shares similar properties and applications.
N-FMOC-2-PIPERIDINEMETHANOL: Another similar compound with comparable uses in organic synthesis.
1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-, 9H-fluoren-9-ylmethyl ester: This compound also serves as a protecting group in organic synthesis.
The uniqueness of FMOC-2-PIPERIDYLMETHANOL lies in its high thermal stability, solubility in organic solvents, and its ability to form hydrogen bonds, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C21H23NO3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 2-hydroxy-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C21H23NO3/c23-20(19-11-5-6-12-22-19)21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,22-23H,5-6,11-13H2 |
Clave InChI |
RLFDXZYQWNVINI-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


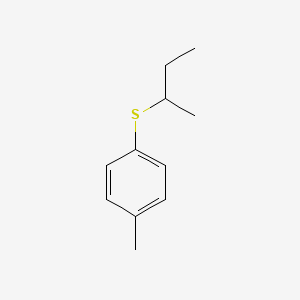
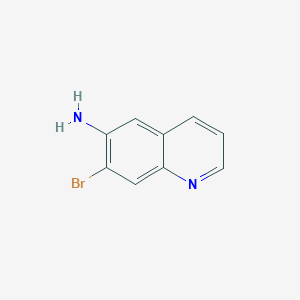
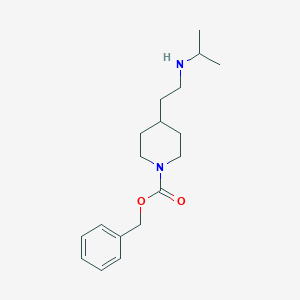
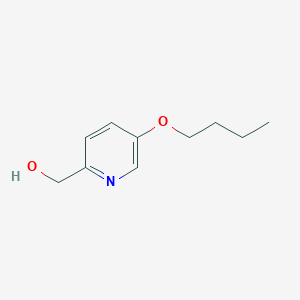
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
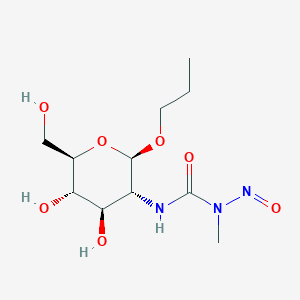
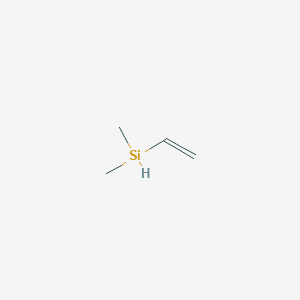

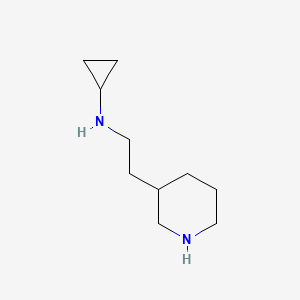
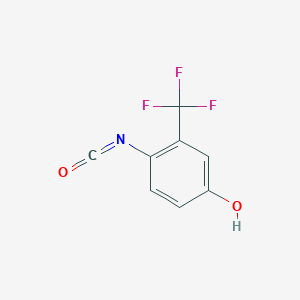
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
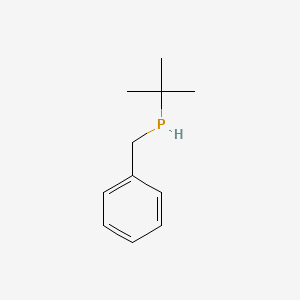
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
